5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one
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Overview
Description
5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one is a complex organic compound with the molecular formula C22H24N2O . This compound is characterized by the presence of a cyclohexenone ring substituted with phenyl and phenylpiperazinyl groups, making it a significant molecule in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one typically involves the reaction of phenylpyruvic acid with 4-phenyl-3-buten-2-one under alkaline conditions . The reaction is carried out in solvents such as tert-butanol or toluene, often under microwave-assisted conditions to enhance the yield and reaction rate . The product is isolated as a brownish beige salt with high diastereospecificity .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, solvent recovery, and purification processes to ensure high yield and purity suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the cyclohexenone ring to cyclohexane derivatives.
Substitution: The phenyl and piperazinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of phenyl-substituted ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted phenyl or piperazinyl derivatives.
Scientific Research Applications
5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one has several applications in scientific research, including:
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, derivatives of this compound have been shown to inhibit acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine, thereby enhancing cholinergic neurotransmission . This mechanism is particularly relevant in the context of treating neurological disorders like Alzheimer’s disease .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simpler analog with similar biological activities.
4-Phenyl-3-buten-2-one: A precursor in the synthesis of 5-Phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one.
Phenylpyruvic Acid: Another precursor used in the synthesis.
Uniqueness
This compound is unique due to its complex structure, which allows for diverse chemical reactivity and potential biological activities. Its combination of phenyl and piperazinyl groups provides a versatile scaffold for the development of new compounds with enhanced properties.
Properties
IUPAC Name |
5-phenyl-3-(4-phenylpiperazin-1-yl)cyclohex-2-en-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O/c25-22-16-19(18-7-3-1-4-8-18)15-21(17-22)24-13-11-23(12-14-24)20-9-5-2-6-10-20/h1-10,17,19H,11-16H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUIHBCBDNBBEU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=O)CC(C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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